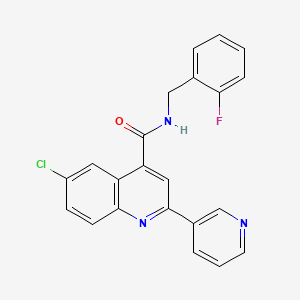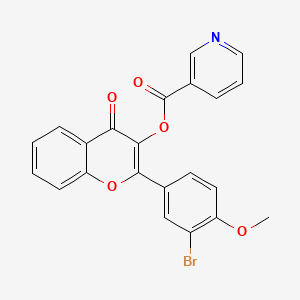
6-chloro-N-(2-fluorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-chloro-N-(2-fluorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a quinoline derivative and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 6-chloro-N-(2-fluorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of certain inflammatory signaling pathways such as NF-κB and MAPK.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In general, this compound has been found to exhibit cytotoxic, anti-inflammatory, and antibacterial effects. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-chloro-N-(2-fluorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its versatility. This compound can be used for a wide range of applications such as cancer research, inflammation research, and bacterial research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar biological activities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 6-chloro-N-(2-fluorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One of the areas of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of focus is the identification of more specific targets and mechanisms of action for this compound, which can help to optimize its use in medicine. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which can help to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
6-chloro-N-(2-fluorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicine. This compound has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Propriétés
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O/c23-16-7-8-20-17(10-16)18(11-21(27-20)15-5-3-9-25-12-15)22(28)26-13-14-4-1-2-6-19(14)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVDKAQZKOGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B4729511.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4729535.png)
![N-(3-fluorophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4729541.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729549.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide](/img/structure/B4729561.png)
![N-cycloheptyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4729569.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4729575.png)

![2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4729584.png)
![2-(5-tert-butyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4729615.png)
![(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4729618.png)
![N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide](/img/structure/B4729625.png)